molecular formula C30H37N3O5 B114376 2-(t-Butyloxycarbonyl)amino-4S-hydroxy-5S-(benzyloxycarbonyl)amino-1,6-diphenyl-2-azahexane CAS No. 150767-06-9

2-(t-Butyloxycarbonyl)amino-4S-hydroxy-5S-(benzyloxycarbonyl)amino-1,6-diphenyl-2-azahexane

Cat. No. B114376
M. Wt: 519.6 g/mol
InChI Key: QJNMCBADOQXQMJ-SVBPBHIXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(t-Butyloxycarbonyl)amino-4S-hydroxy-5S-(benzyloxycarbonyl)amino-1,6-diphenyl-2-azahexane, commonly known as Boc-D-OH, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is a peptide derivative that has been used extensively in scientific research for its unique properties and potential therapeutic applications.

Mechanism Of Action

Boc-D-OH exerts its biological activity by inhibiting the activity of enzymes such as proteases and peptidases. It does so by binding to the active site of the enzyme and preventing substrate binding. This leads to the inhibition of the enzyme's activity, which can have a therapeutic effect in certain diseases.

Biochemical And Physiological Effects

Boc-D-OH has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, prevent the replication of viruses, and inhibit the activity of certain enzymes. Additionally, it has been found to have anti-inflammatory and analgesic effects.

Advantages And Limitations For Lab Experiments

Boc-D-OH has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable and can be stored for long periods, making it a convenient compound for use in experiments. However, its use is limited by its high cost and limited solubility in certain solvents.

Future Directions

There are several future directions for the study of Boc-D-OH. One potential area of research is the development of new derivatives of Boc-D-OH with improved properties and therapeutic applications. Another area of research is the study of the mechanism of action of Boc-D-OH and its interaction with enzymes. Additionally, the potential use of Boc-D-OH in combination with other drugs for the treatment of various diseases could be explored.

Synthesis Methods

Boc-D-OH is synthesized by a multi-step process starting from the commercially available amino acid, L-phenylalanine. The synthesis involves the protection of the amino and hydroxyl groups followed by the coupling of the protected amino acid with the benzyloxycarbonyl-protected amino acid. The final product is then deprotected to yield Boc-D-OH.

Scientific Research Applications

Boc-D-OH has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, antiviral, and antibacterial activities. It has also been shown to inhibit the activity of certain enzymes, making it a potential drug candidate for the treatment of various diseases.

properties

CAS RN

150767-06-9

Product Name

2-(t-Butyloxycarbonyl)amino-4S-hydroxy-5S-(benzyloxycarbonyl)amino-1,6-diphenyl-2-azahexane

Molecular Formula

C30H37N3O5

Molecular Weight

519.6 g/mol

IUPAC Name

tert-butyl N-[benzyl-[(2S,3S)-2-hydroxy-4-phenyl-3-(phenylmethoxycarbonylamino)butyl]amino]carbamate

InChI

InChI=1S/C30H37N3O5/c1-30(2,3)38-29(36)32-33(20-24-15-9-5-10-16-24)21-27(34)26(19-23-13-7-4-8-14-23)31-28(35)37-22-25-17-11-6-12-18-25/h4-18,26-27,34H,19-22H2,1-3H3,(H,31,35)(H,32,36)/t26-,27-/m0/s1

InChI Key

QJNMCBADOQXQMJ-SVBPBHIXSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NN(CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)O

SMILES

CC(C)(C)OC(=O)NN(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)O

Canonical SMILES

CC(C)(C)OC(=O)NN(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)O

Other CAS RN

150767-06-9

synonyms

2-(t-Butyloxycarbonyl)amino-4S-hydroxy-5S-(benzyloxycarbonyl)amino-1,6 -diphenyl-2-azahexane

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.